N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide: is a synthetic organic compound with potential applications in medicinal chemistry and material science. The compound features a diverse structure, combining a fluoro-substituted oxazepinone moiety with a thiazole carboxamide group.
Mechanism of Action
Target of Action
The primary targets of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have shown anticonvulsant activities . This suggests that this compound might interact with its targets, possibly neuronal ion channels or receptors, to modulate their activity and reduce seizure activity.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may affect pathways related to neuronal excitability and neurotransmission.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown anticonvulsant activities , suggesting that this compound may have similar effects at the molecular and cellular level, possibly by reducing neuronal excitability and seizure activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl Intermediate
This step involves the fluorination of a benzo-fused oxazepinone structure through electrophilic fluorination reactions.
Reagents: Fluorinating agents such as Selectfluor.
Conditions: Mild conditions, typically using organic solvents like dichloromethane.
Coupling with Ethylamine
The intermediate is then coupled with ethylamine to introduce the ethyl side chain.
Reagents: Ethylamine, typically in the presence of a base like triethylamine.
Conditions: Room temperature, overnight reaction.
Final Coupling with 4-methylthiazole-5-carboxylic Acid
The product from the second step is coupled with 4-methylthiazole-5-carboxylic acid via amide bond formation.
Reagents: Coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Organic solvent, room temperature.
Industrial Production Methods
Industrial synthesis may follow similar pathways but on a larger scale using continuous flow reactors for better yield and efficiency.
Typical adjustments include the optimization of reaction times, temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions typically at the oxazepinone ring or the thiazole moiety.
Reduction: : The carbonyl group in the oxazepinone ring can be reduced to a hydroxyl group.
Substitution: : Halogen substitution at the fluorine position is possible.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reactions: : Nucleophiles like NaNH2.
Major Products Formed
Oxidized derivatives such as oxazepinone N-oxides.
Reduced derivatives like alcohols.
Substituted derivatives with different halogens or nucleophiles.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex heterocyclic compounds.
Involves exploring the reactivity of the oxazepinone and thiazole rings.
Biology and Medicine
Investigated for its potential antiviral, antibacterial, and anticancer activities.
Functions as a ligand in bioassays to study enzyme interactions.
Industry
Employed in the development of novel polymers and materials with specific electronic properties.
Potential use in organic electronics and photonic applications.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar compounds include other fluoro-substituted oxazepinone derivatives and thiazole carboxamide derivatives.
Unique due to its combined structural features and potential enhanced biological activity.
Similar Compounds
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl derivatives.
4-methylthiazole-5-carboxamide derivatives.
Other fluoro-substituted heterocyclic compounds.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-15(24-9-19-10)16(22)18-4-5-20-7-11-6-12(17)2-3-13(11)23-8-14(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXKLNCLWHUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.